molecular formula C19H22N4O2 B2571907 2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1795471-23-6

2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2571907
CAS No.: 1795471-23-6
M. Wt: 338.411
InChI Key: NBWOILJWEHTRAD-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a nitrogen-containing heterocyclic compound featuring a 4-acetamidophenyl group linked via an acetamide bridge to a pyrrolidine ring substituted with a pyridin-2-yl moiety. This structure combines aromatic (phenyl, pyridine) and aliphatic (pyrrolidine) components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14(24)21-16-7-5-15(6-8-16)12-19(25)22-17-9-11-23(13-17)18-4-2-3-10-20-18/h2-8,10,17H,9,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWOILJWEHTRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the acylation of 4-aminophenylacetic acid to form 4-acetamidophenylacetic acid. This intermediate is then coupled with a pyrrolidinyl-pyridinyl derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamide derivatives from the evidence, focusing on molecular features, synthesis, and properties:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Notable Properties/Activities
Target Compound C₁₉H₂₀N₄O₂* ~336.4 Reference structure: 4-acetamidophenyl, pyrrolidine-pyridin-2-yl Hypothetical: Potential kinase inhibition
N-(1-(tert-butyl)-5-methylene-2-oxo-3-(pyridin-2-yl)pyrrolidin-3-yl)-N-propylacetamide C₁₉H₂₇N₃O₂ 329.21 tert-butyl, propyl, oxo-pyrrolidine substituents High-yield synthesis (83%), yellow oil
2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide C₁₆H₁₅N₃O₂S 313.38 Thiazole ring replaces pyrrolidine; pyridin-3-yl vs. pyridin-2-yl Sulfur atom may enhance metabolic stability
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 410.27 Dichlorophenyl, dihydro-pyrazolyl core Crystal polymorphism (three conformers)
N-(4-(pyridin-3-yl)phenyl)acetamide C₁₃H₁₂N₂O 212.25 Simpler structure: lacks pyrrolidine and 4-acetamido groups Base structure for SAR studies

*Hypothetical formula based on structural analysis.

Key Findings:

Structural Flexibility vs. Rigidity :

  • The target compound’s pyrrolidine-pyridine moiety (as in ) offers conformational flexibility compared to rigid systems like the pyrido[2,3-d]pyrimidin in or the thiazole in . Flexibility may improve binding to dynamic enzyme pockets .
  • highlights how substituents (e.g., dichlorophenyl) influence dihedral angles and hydrogen-bonding patterns, suggesting the target’s 4-acetamidophenyl group could enhance planarity and dimerization .

Synthesis Efficiency :

  • ’s compound was synthesized in 83% yield using NaH and propargyl bromide, indicating that similar methods might optimize the target’s production .

Biological Implications: Thiazole-containing analogs () often exhibit improved metabolic stability due to sulfur’s electronegativity, whereas the target’s pyrrolidine may increase solubility .

Crystallographic Insights :

  • ’s crystal structure analysis reveals three conformers with distinct dihedral angles (44.5°–77.5°), underscoring the impact of substituents on molecular packing. The target’s 4-acetamidophenyl group may favor specific conformations for protein interactions .

Biological Activity

The compound 2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C19H22N4O
  • Molecular Weight: 338.411 g/mol
  • IUPAC Name: 2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

The structure features a pyrrolidine ring substituted with a pyridine moiety and an acetamido group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines, similar to other known anticancer agents.
  • Anticonvulsant Properties : Analogous compounds have shown effectiveness in animal models for epilepsy, indicating potential therapeutic applications in seizure disorders.
  • Neuroprotective Effects : The presence of the pyridine ring is often associated with neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

The biological activity of 2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is believed to be mediated through:

  • Caspase Activation : Similar compounds have demonstrated the ability to activate caspases, leading to programmed cell death in cancer cells .
  • Ion Channel Modulation : Some derivatives have been shown to interact with neuronal voltage-sensitive sodium channels, which are crucial in the modulation of neuronal excitability and seizure activity .

Anticancer Studies

A study evaluating various derivatives of related compounds found that specific substitutions on the pyrrolidine ring enhanced anticancer activity against several cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). The most effective compounds were noted for their ability to induce apoptosis through caspase activation .

Anticonvulsant Activity

In a series of experiments assessing anticonvulsant properties, certain derivatives were tested using the maximal electroshock (MES) model. Compounds exhibiting structural similarities to 2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide showed promising results, particularly in reducing seizure frequency without significant toxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Structural FeatureActivity Impact
Acetamido GroupEnhances solubility and bioavailability
Pyridine SubstitutionIncreases neuroprotective effects
Pyrrolidine RingCritical for anticonvulsant activity

Q & A

Q. What assays assess the compound’s selectivity against off-target proteins?

  • Panel screening : Profile against 468 kinases (DiscoverX KINOMEscan) to calculate selectivity scores (S(35) = 0.01 indicates high specificity) .
  • Counter-screens : Test activity on GPCRs (e.g., serotonin receptor 5-HT2B) to rule out CNS side effects .

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